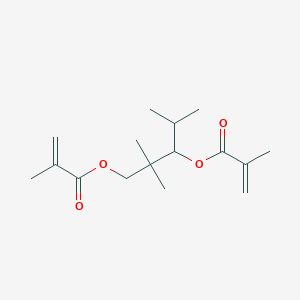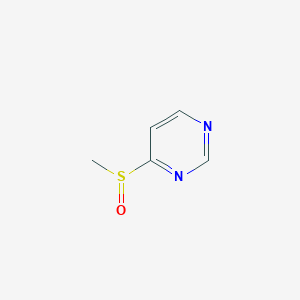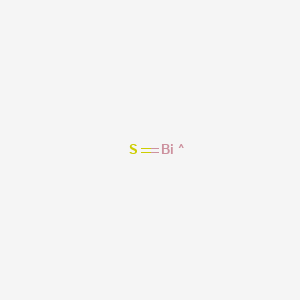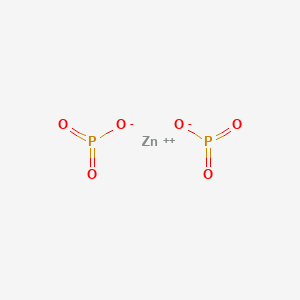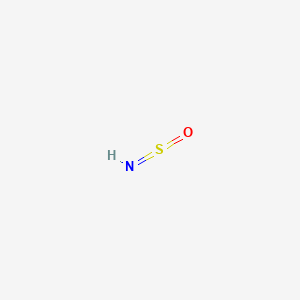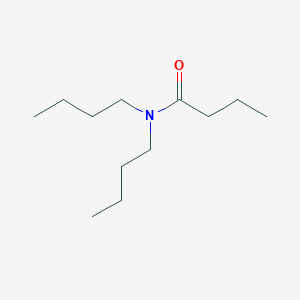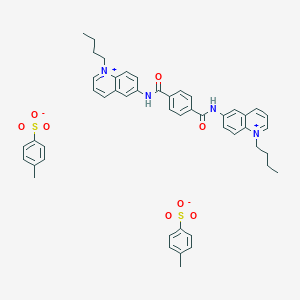
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and is a quaternary ammonium salt.
Applications De Recherche Scientifique
BQCA has been extensively studied for its potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. In neuroscience, BQCA is used as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. BQCA has also been used in drug discovery as a lead compound for the development of new drugs that target the α7 nicotinic acetylcholine receptor. In nanotechnology, BQCA has been used as a building block for the synthesis of functionalized nanoparticles.
Mécanisme D'action
BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor. When BQCA binds to the receptor, it causes a conformational change that results in the opening of the ion channel. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Effets Biochimiques Et Physiologiques
BQCA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BQCA can enhance synaptic plasticity and improve cognitive function. BQCA has also been shown to have neuroprotective effects against oxidative stress and inflammation. In addition, BQCA has been shown to have anti-tumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BQCA is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of BQCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BQCA. One area of interest is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of BQCA as a building block for the synthesis of functionalized nanoparticles for various applications such as drug delivery and imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQCA and its potential applications in various fields.
Conclusion:
In conclusion, 6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate, or BQCA, is a synthetic compound with potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor and has various biochemical and physiological effects. While BQCA has limitations for lab experiments, it has several advantages that make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of BQCA involves the reaction of 6,6'-dibromo-2,2'-biquinoline with 1,4-diaminobutane and subsequent reaction of the resulting intermediate with p-toluenesulfonyl chloride. This yields BQCA as a white solid with a melting point of 170-172°C.
Propriétés
Numéro CAS |
14120-88-8 |
|---|---|
Nom du produit |
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
Formule moléculaire |
C48H50N4O8S2 |
Poids moléculaire |
875.1 g/mol |
Nom IUPAC |
1-N,4-N-bis(1-butylquinolin-1-ium-6-yl)benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-5-19-37-21-7-9-27-23-29(15-17-31(27)37)35-33(39)25-11-13-26(14-12-25)34(40)36-30-16-18-32-28(24-30)10-8-22-38(32)20-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-24H,3-6,19-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
Clé InChI |
OPYXKRYDFNCJTK-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Synonymes |
is-(n-butyl)-N,N'-bis-(6-quinoyl)terephthalamide bis-(n-butyl)-QBQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



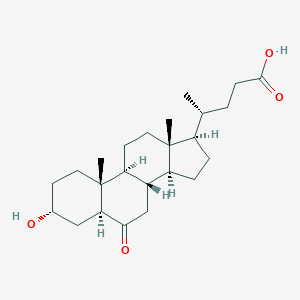
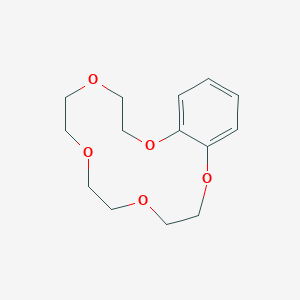
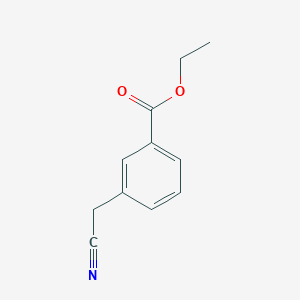
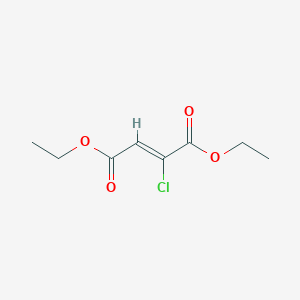
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
